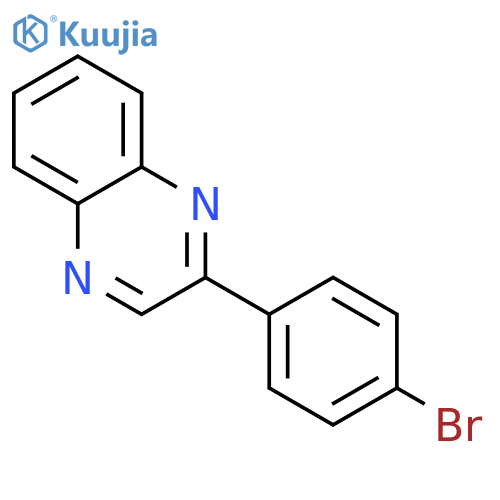Cas no 5021-45-4 (2-(4-Bromophenyl)quinoxaline)

2-(4-Bromophenyl)quinoxaline structure
商品名:2-(4-Bromophenyl)quinoxaline
CAS番号:5021-45-4
MF:C14H9BrN2
メガワット:285.138662099838
MDL:MFCD00222258
CID:365546
PubChem ID:329762178
2-(4-Bromophenyl)quinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromophenyl)quinoxaline
- Quinoxaline, 2-(4-bromophenyl)-
- 2-p-bromophenylquinoxaline
- HMS650G21
- ChemDiv1_022329
- AKOS001326222
- CCG-107266
- EU-0072370
- LS-07601
- CS-0314019
- MFCD00222258
- F0381-2652
- SR-01000441211-1
- 5021-45-4
- SCHEMBL973317
- DTXSID70354022
- 2-(4-bromo-phenyl)-quinoxaline
- SR-01000441211
- CHEMBRDG-BB 5128501
- Z57254540
- 2-(4-Bromophenyl)quinoxaline, 96%
- DB-202203
- AG-205/12759837
- STK386793
- G71090
- AH-357/03366011
- DTXCID80305085
- ALBB-023867
-
- MDL: MFCD00222258
- インチ: InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
- InChIKey: FXKZRBJBUFVFNR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br
計算された属性
- せいみつぶんしりょう: 283.99500
- どういたいしつりょう: 283.995
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 25.8A^2
じっけんとくせい
- 密度みつど: 1.489
- ゆうかいてん: 133-138 °C
- ふってん: 408.2°C at 760 mmHg
- フラッシュポイント: 200.7°C
- 屈折率: 1.682
- PSA: 25.78000
- LogP: 4.05930
2-(4-Bromophenyl)quinoxaline セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335-H413
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:

2-(4-Bromophenyl)quinoxaline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-Bromophenyl)quinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B805413-10mg |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B805413-50mg |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B805413-100mg |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 100mg |
$ 80.00 | 2022-06-06 | ||
| abcr | AB219195-1g |
2-(4-Bromophenyl)quinoxaline, 95%; . |
5021-45-4 | 95% | 1g |
€179.70 | 2025-02-19 | |
| Ambeed | A342984-1g |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 95% | 1g |
$84.0 | 2025-03-05 | |
| Ambeed | A342984-250mg |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 95% | 250mg |
$34.0 | 2025-03-05 | |
| eNovation Chemicals LLC | Y1258742-250mg |
Quinoxaline, 2-(4-bromophenyl)- |
5021-45-4 | 95% | 250mg |
$75 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1258742-5g |
Quinoxaline, 2-(4-bromophenyl)- |
5021-45-4 | 95% | 5g |
$255 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1258742-10g |
Quinoxaline, 2-(4-bromophenyl)- |
5021-45-4 | 95% | 10g |
$470 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1258742-5g |
Quinoxaline, 2-(4-bromophenyl)- |
5021-45-4 | 95% | 5g |
$255 | 2025-02-20 |
2-(4-Bromophenyl)quinoxaline 関連文献
-
Kachigere B. Harsha,Kanchugarkoppal S. Rangappa RSC Adv. 2016 6 57154
-
Kovuru Gopalaiah,Anupama Saini,Sankala Naga Chandrudu,Devarapalli Chenna Rao,Harsh Yadav,Binay Kumar Org. Biomol. Chem. 2017 15 2259
-
Babita Tanwar,Priyank Purohit,Banothu Naga Raju,Dinesh Kumar,Damodara N. Kommi,Asit K. Chakraborti RSC Adv. 2015 5 11873
-
4. I2 catalyzed tandem protocol for synthesis of quinoxalines via sp3, sp2 and sp C–H functionalizationKamlesh S. Vadagaonkar,Hanuman P. Kalmode,Kaliyappan Murugan,Atul C. Chaskar RSC Adv. 2015 5 5580
5021-45-4 (2-(4-Bromophenyl)quinoxaline) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5021-45-4)2-(4-Bromophenyl)quinoxaline

清らかである:99%
はかる:5g
価格 ($):239.0